molecular formula C13H10ClN3 B1347520 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine CAS No. 39861-21-7

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

Cat. No.: B1347520
CAS No.: 39861-21-7
M. Wt: 243.69 g/mol
InChI Key: HLBPVLWGRMFCML-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole ring substituted with a chlorine atom at the 5-position and an amine group at the 4-position of the phenyl ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Chlorination: The benzimidazole core is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the amine group at the 4-position of the phenyl ring. This can be achieved through nucleophilic substitution reactions using aniline derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating parasitic infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes like topoisomerases or kinases, leading to disruption of DNA replication and cell division.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By inhibiting these pathways, the compound exerts its therapeutic effects.

Comparison with Similar Compounds

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 5-chloro-1H-benzimidazole, 2-phenylbenzimidazole.

    Uniqueness: The presence of the chlorine atom at the 5-position and the amine group at the 4-position of the phenyl ring distinguishes it from other benzimidazole derivatives. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPVLWGRMFCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356836
Record name 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39861-21-7
Record name 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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